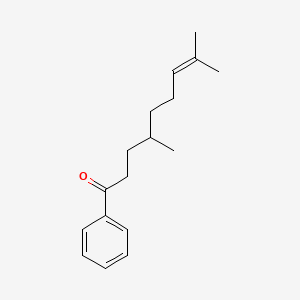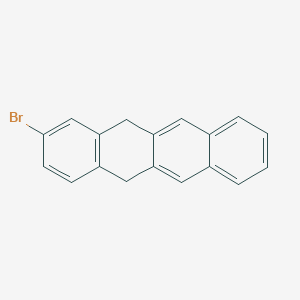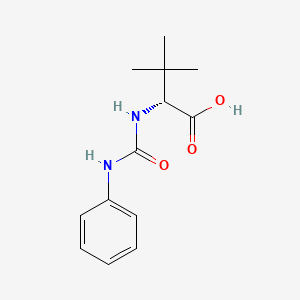![molecular formula C18H25NO2 B14205420 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine CAS No. 823179-71-1](/img/structure/B14205420.png)
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester linkage to a phenylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine typically involves the esterification of 2,2,6,6-tetramethylpiperidine with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions. Purification of the product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis reactions often employ aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of carboxylic acids and alcohols.
科学研究应用
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized piperidines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine involves its interaction with specific molecular targets. The ester linkage allows for hydrolysis under physiological conditions, releasing the active piperidine moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenylacryloyl group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
Norpempidine: Another piperidine derivative with different substituents.
Uniqueness
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is unique due to the presence of both the piperidine ring and the phenylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
823179-71-1 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(2,2,6,6-tetramethylpiperidin-1-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-8-14-18(3,4)19(17)21-16(20)12-11-15-9-6-5-7-10-15/h5-7,9-12H,8,13-14H2,1-4H3 |
InChI 键 |
LZZIPWAGJNDSNV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(N1OC(=O)C=CC2=CC=CC=C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


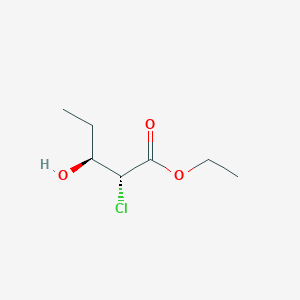
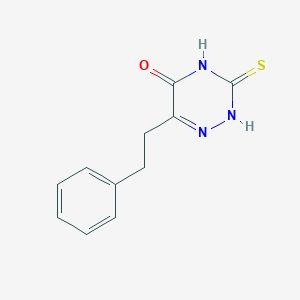

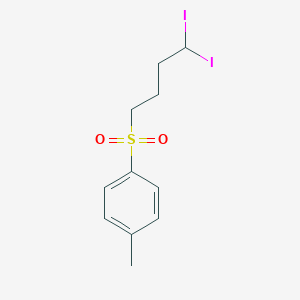

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
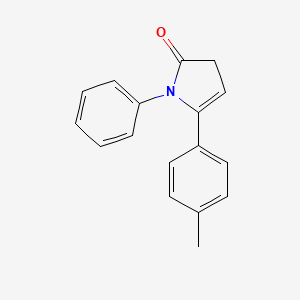
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
